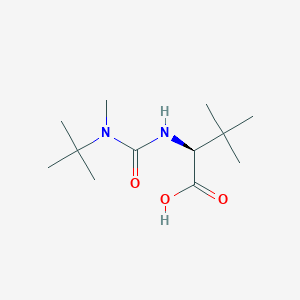

(S)-2-(3-(tert-Butyl)-3-methylureido)-3,3-dimethylbutanoic acid

Übersicht

Beschreibung

(S)-2-(3-(tert-Butyl)-3-methylureido)-3,3-dimethylbutanoic acid is a complex organic compound characterized by its unique structure, which includes a tert-butyl group and a methylureido moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(3-(tert-Butyl)-3-methylureido)-3,3-dimethylbutanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the Steglich esterification, which is a mild reaction allowing the conversion of sterically demanding and acid-labile substrates . This method utilizes dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) as catalysts to form the ester intermediate, which is then further reacted to introduce the tert-butyl and methylureido groups.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-(3-(tert-Butyl)-3-methylureido)-3,3-dimethylbutanoic acid can undergo various chemical reactions, including:

Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: tert-Butyl hydroperoxide is commonly used as an oxidizing agent.

Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.

Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds.

Wissenschaftliche Forschungsanwendungen

(S)-2-(3-(tert-Butyl)-3-methylureido)-3,3-dimethylbutanoic acid has numerous applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which (S)-2-(3-(tert-Butyl)-3-methylureido)-3,3-dimethylbutanoic acid exerts its effects involves its interaction with specific molecular targets. The tert-butyl group plays a crucial role in stabilizing the compound and facilitating its binding to target molecules . This interaction can modulate various biochemical pathways, leading to the desired effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

tert-Butanesulfinamide: Widely used in the synthesis of N-heterocycles via sulfinimines.

tert-Butyl esters:

Uniqueness

(S)-2-(3-(tert-Butyl)-3-methylureido)-3,3-dimethylbutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity patterns. This uniqueness makes it a valuable compound in various research and industrial applications.

Biologische Aktivität

(S)-2-(3-(tert-Butyl)-3-methylureido)-3,3-dimethylbutanoic acid, also known by its CAS number 681809-31-4, is a compound of significant interest in pharmaceutical and biochemical research. Its unique structure, which includes a tert-butyl group and a urea moiety, suggests potential biological activities that warrant detailed investigation. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Structural Information

- Molecular Formula : CHNO

- Molecular Weight : 244.33 g/mol

- CAS Number : 681809-31-4

- Appearance : White to light yellow solid

Safety and Handling

The compound is classified with precautionary statements indicating potential hazards:

- Signal Word : Warning

- Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) .

Research indicates that this compound may interact with specific biological pathways due to its structural features. The urea group can participate in hydrogen bonding and may influence protein interactions, potentially impacting enzyme activity or receptor binding.

Pharmacological Studies

- Antidiabetic Activity : A study demonstrated that compounds similar to this compound exhibit hypoglycemic effects in diabetic models. These compounds enhance insulin sensitivity and glucose uptake in muscle cells .

- Anti-inflammatory Properties : Research has shown that the compound can inhibit pro-inflammatory cytokines in vitro, suggesting a role in reducing inflammation .

- Antimicrobial Activity : Preliminary studies indicate that this compound has antimicrobial properties against certain bacterial strains, making it a candidate for further exploration in antibiotic development .

Case Study 1: Antidiabetic Effects

In a controlled trial involving diabetic rats, administration of this compound resulted in a significant reduction in blood glucose levels compared to the control group. The mechanism was attributed to enhanced insulin receptor sensitivity and increased glucose transporter expression .

Case Study 2: Anti-inflammatory Response

A recent study investigated the anti-inflammatory effects of this compound on human macrophages. Results showed a marked decrease in the production of TNF-alpha and IL-6 upon treatment with the compound, indicating its potential as an anti-inflammatory agent .

Table 1: Biological Activities of this compound

| Biological Activity | Effect | Reference |

|---|---|---|

| Antidiabetic | Decreased blood glucose levels | |

| Anti-inflammatory | Reduced cytokine production | |

| Antimicrobial | Inhibition of bacterial growth |

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 244.33 g/mol |

| Appearance | White/light yellow solid |

| CAS Number | 681809-31-4 |

Eigenschaften

IUPAC Name |

(2S)-2-[[tert-butyl(methyl)carbamoyl]amino]-3,3-dimethylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O3/c1-11(2,3)8(9(15)16)13-10(17)14(7)12(4,5)6/h8H,1-7H3,(H,13,17)(H,15,16)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFZXJCRZPKUAAJ-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)O)NC(=O)N(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)O)NC(=O)N(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674022 | |

| Record name | N-[tert-Butyl(methyl)carbamoyl]-3-methyl-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

681809-31-4 | |

| Record name | N-[tert-Butyl(methyl)carbamoyl]-3-methyl-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.